molecular formula C12H16N2O3 B5797342 N-(1-ethylpropyl)-3-nitrobenzamide

N-(1-ethylpropyl)-3-nitrobenzamide

Cat. No. B5797342
M. Wt: 236.27 g/mol
InChI Key: CBZUZNQUYKXBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)-3-nitrobenzamide, also known as N-Ethyl-N'-nitro-N-(3-nitrophenyl) propanamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitroaromatic compounds and is known for its unique properties that make it useful in various research fields. In

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-3-nitrobenzamide is not fully understood. However, studies have shown that the compound exerts its effects by inhibiting the activity of various enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound has potent antitumor activity, making it a promising candidate for the development of new cancer therapies. The compound has also been shown to possess antifungal and antibacterial properties, making it useful in the treatment of various infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-ethylpropyl)-3-nitrobenzamide in lab experiments is its high potency. The compound has been shown to have potent activity against various enzymes and proteins, making it useful in the study of various cellular processes. However, one of the main limitations of using this compound is its toxicity. The compound has been shown to be toxic to various cell types, making it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(1-ethylpropyl)-3-nitrobenzamide. One of the main directions is the development of new drugs based on the compound. The compound has been shown to possess potent anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. Another direction is the study of the compound's mechanism of action. Further studies are needed to fully understand how the compound exerts its effects and to identify potential targets for drug development.

Synthesis Methods

The synthesis of N-(1-ethylpropyl)-3-nitrobenzamide can be achieved through various methods. One of the most commonly used methods is the reaction between 3-nitrobenzoic acid and N-ethyl-N'-nitro-N-propylpropane-1,3-diamine in the presence of a catalyst. The reaction yields N-(1-ethylpropyl)-3-nitrobenzamide as a white crystalline solid. This method is preferred due to its simplicity and high yield of the desired product.

Scientific Research Applications

N-(1-ethylpropyl)-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. The compound has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-nitro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-10(4-2)13-12(15)9-6-5-7-11(8-9)14(16)17/h5-8,10H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZUZNQUYKXBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(pentan-3-yl)benzamide

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